molecular formula C14H21Cl2F3N2 B1419595 N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride CAS No. 1211640-22-0

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride

Cat. No. B1419595
M. Wt: 345.2 g/mol
InChI Key: YUJOJUTWMWCJHN-UHFFFAOYSA-N
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Description

“N-methyl-3-(trifluoromethyl)aniline” is a compound with the molecular formula C8H8F3N . It’s also known as “3-(Methylamino)benzotrifluoride” or "3-Trifluoromethyl-N-methylaniline" .


Synthesis Analysis

While specific synthesis methods for “N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride” are not available, related compounds have been synthesized through various methods. For instance, the free amine in a compound was transformed into pexidartinib by reducing amination .


Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C . It also has a molar refractivity of 40.8±0.3 cm3 and a molar volume of 142.4±3.0 cm3 .

Scientific Research Applications

Glycine Transporter Inhibition

  • Yamamoto et al. (2016) identified a compound structurally related to "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" as a potent glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated significant inhibitory activity and a favorable pharmacokinetics profile, which is crucial for neurological applications (Yamamoto et al., 2016).

Synthesis and Structural Studies

  • Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting methodologies relevant to the synthesis of complex molecules like "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" (Bradiaková et al., 2009).

Analytical Techniques

  • Bhatti et al. (1988) conducted a study on analogues of 1‐Methyl‐4‐Phenyl‐1,2,3,6‐Tetrahydropyridine, providing insights into spectroscopic techniques useful for analyzing compounds similar to "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" (Bhatti et al., 1988).

Chemical Properties and Reactions

  • Gholivand et al. (2005) investigated phosphoric triamides, contributing to the understanding of the chemical behavior of nitrogen-containing compounds, which is relevant for "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" (Gholivand et al., 2005).

Polymer Chemistry

  • Wang et al. (2005) researched the polymerization of trifunctional amines, providing insights into potential applications of "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" in polymer chemistry (Wang et al., 2005).

Complex Formation and Interactions

  • Okishi et al. (1973) studied molecular addition compounds of various amines, which can be related to understanding how "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" might interact with other molecules (Okishi et al., 1973).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For “N-Methyl-1- [3- (trifluoromethyl)phenyl]methanamine”, the hazard statements include H302 - Harmful if swallowed, H314 - Causes severe skin burns and eye damage, and H412 - Harmful to aquatic life with long lasting effects .

properties

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2.2ClH/c1-19(13-5-7-18-8-6-13)10-11-3-2-4-12(9-11)14(15,16)17;;/h2-4,9,13,18H,5-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJOJUTWMWCJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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